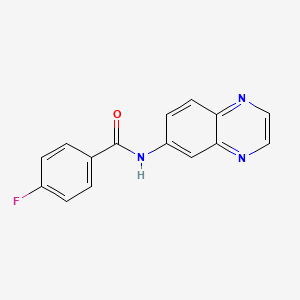
2-(4-tert-butylphenoxy)-N-(8-methoxyquinolin-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-tert-butylphenoxy)-N-(8-methoxyquinolin-5-yl)propanamide is an organic compound that belongs to the class of amides It features a quinoline ring, a tert-butylphenoxy group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-N-(8-methoxyquinolin-5-yl)propanamide typically involves multiple steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the quinoline ring using methyl iodide and a base like potassium carbonate.
Formation of the Phenoxy Group: The tert-butylphenoxy group can be synthesized by reacting tert-butylphenol with an appropriate halide under basic conditions.
Amide Bond Formation: The final step involves coupling the quinoline derivative with the tert-butylphenoxy derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the tert-butyl group.
Reduction: Reduction reactions could target the quinoline ring or the amide bond.
Substitution: The phenoxy and quinoline rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halides, acids, or bases depending on the specific substitution reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: Compounds like 2-(4-tert-butylphenoxy)-N-(8-methoxyquinolin-5-yl)propanamide may serve as ligands in catalytic reactions.
Organic Synthesis: Used as intermediates in the synthesis of more complex molecules.
Biology
Drug Development:
Medicine
Antimicrobial Agents: Quinoline derivatives are known for their antimicrobial properties.
Anti-inflammatory Agents: Potential use in the development of anti-inflammatory drugs.
Industry
Materials Science: Used in the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-N-(8-methoxyquinolin-5-yl)propanamide would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The quinoline ring could intercalate with DNA, while the phenoxy group might interact with cell membranes.
Comparison with Similar Compounds
Similar Compounds
2-(4-tert-butylphenoxy)-N-(quinolin-5-yl)propanamide: Lacks the methoxy group.
2-(phenoxy)-N-(8-methoxyquinolin-5-yl)propanamide: Lacks the tert-butyl group.
Uniqueness
Methoxy Group: Enhances solubility and bioavailability.
tert-Butyl Group: Provides steric hindrance, potentially increasing selectivity and stability.
This structure should give you a comprehensive overview of the compound. For specific details, you may need to refer to scientific literature or experimental data.
Properties
Molecular Formula |
C23H26N2O3 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(8-methoxyquinolin-5-yl)propanamide |
InChI |
InChI=1S/C23H26N2O3/c1-15(28-17-10-8-16(9-11-17)23(2,3)4)22(26)25-19-12-13-20(27-5)21-18(19)7-6-14-24-21/h6-15H,1-5H3,(H,25,26) |
InChI Key |
NOBFGOQRXNFDQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=C2C=CC=NC2=C(C=C1)OC)OC3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-chloro-9-methoxy-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide](/img/structure/B11329515.png)
![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(4-methylphenoxy)acetamide](/img/structure/B11329523.png)
![N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide](/img/structure/B11329528.png)
![2-(3,5-dimethylphenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11329530.png)

![(4-methoxyphenyl){4-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone](/img/structure/B11329546.png)

![4-(3-{2-[4-(Tert-butyl)phenyl]-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL}propyl)morpholine](/img/structure/B11329553.png)
![N-[4-(dimethylamino)benzyl]-6,8-dimethyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide](/img/structure/B11329555.png)
![N-(4-chlorophenyl)-2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B11329558.png)
![N,N-dibenzyl-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11329561.png)
![Ethyl 5-cyano-4-(furan-2-yl)-6-[(2-oxo-2-propoxyethyl)sulfanyl]-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11329564.png)

![N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B11329575.png)
